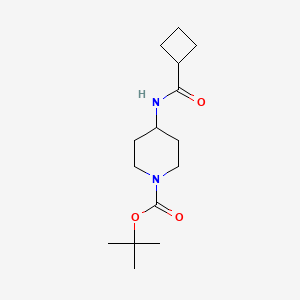

tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate

描述

tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring substituted at position 1 with a tert-butyl carbamate group and at position 4 with a cyclobutanecarbonylamino moiety. The tert-butyl group enhances lipophilicity and steric bulk, while the cyclobutanecarbonylamino group introduces conformational strain (due to the cyclobutane ring) and hydrogen-bonding capability (via the amide linkage).

属性

IUPAC Name |

tert-butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-7-12(8-10-17)16-13(18)11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTKBTAOGYJSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry

Targeted Protein Degradation

One of the primary applications of tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the degradation of specific proteins within cells, offering a novel approach to treating diseases caused by protein malfunction, such as cancer. The compound serves as a semi-flexible linker that can influence the three-dimensional orientation of PROTACs, thereby optimizing their drug-like properties and enhancing ternary complex formation necessary for effective protein degradation .

Synthetic Intermediates

Synthesis of Bioactive Compounds

The compound is also utilized as an intermediate in the synthesis of various bioactive molecules. For instance, it can be involved in the preparation of N-protected piperidine derivatives that serve as precursors to more complex structures with potential therapeutic applications. The structural diversity provided by tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate allows for the exploration of different pharmacophores, which can lead to the discovery of new drugs .

Case Study 1: Development of Antibacterial Agents

In a study focusing on tuberculosis (TB) treatment, researchers evaluated compounds derived from tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate. These compounds were tested for their efficacy against Mycobacterium tuberculosis, with modifications leading to improved potency and reduced cytotoxicity. The results indicated that certain derivatives maintained effective concentrations in vivo, suggesting potential for further development into therapeutic agents against resistant strains of TB .

| Compound | Efficacy (IC50) | Cytotoxicity (HepG2 cells) |

|---|---|---|

| Compound A | 0.66 μM | Non-cytotoxic |

| Compound B | 0.45 μM | Low cytotoxicity |

Case Study 2: Inhibition of β-lactamase

Another significant application is in the synthesis of β-lactamase inhibitors, which enhance the efficacy of β-lactam antibiotics. The compound has been shown to act as an effective inhibitor when combined with β-lactam antibiotics, improving their action against resistant bacterial strains. The study highlighted how structural modifications could lead to enhanced binding affinity and selectivity towards β-lactamase enzymes .

作用机制

The mechanism by which tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl piperidine-1-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)

- Substituent : Pyridin-3-yl (aromatic heterocycle).

- Molecular Weight : 277.36 g/mol .

- Key Properties: Aromatic pyridine enables π-π stacking interactions. Moderate polarity due to nitrogen in the ring. No GHS classification reported, suggesting low acute hazards .

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)

- Substituent: Aminomethyl (primary amine).

- Key Properties :

- Applications : Manufacture of bioactive molecules requiring amine-functionalized intermediates.

tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9)

- Substituent: Cyanomethyl (nitrile group).

- Key Properties :

- Applications : Versatile intermediate in organic synthesis, particularly for nitrile-containing compounds.

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6)

- Substituent : 3-Hydroxypropyl (hydroxyl-terminated chain).

- Molecular Weight : 243.34 g/mol .

- High solubility in polar solvents (e.g., water: 25 mg/mL) .

- Applications : Synthesis of hydrophilic derivatives or prodrugs requiring hydroxyl functionality.

tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4)

Comparative Physicochemical Properties

生物活性

Chemical Identity and Properties

tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate, with the CAS number 1197980-74-7, has a molecular formula of C15H26N2O3 and a molar mass of 282.38 g/mol. This compound is part of a class of piperidine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities.

The biological activity of tert-butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate is primarily linked to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19, which is involved in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is permeable across the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) applications. The log Kp value for skin permeation is reported to be -6.35 cm/s, indicating relatively low skin absorption but significant CNS penetration potential .

Toxicological Profile

The toxicological profile of tert-butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate has not been extensively documented. However, it is essential to consider its potential effects on liver enzymes, as CYP inhibition could lead to increased toxicity of other substrates metabolized by these enzymes.

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of this compound alongside its analogs. Studies have shown promising results in vitro, demonstrating activity against specific cancer cell lines and bacterial strains. For instance:

- Anticancer Activity : In vitro assays indicated that tert-butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate exhibits cytotoxicity against several human cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Antibacterial Properties : The compound has shown effectiveness against certain Gram-positive bacteria in preliminary studies, warranting further investigation into its mechanism and efficacy as an antibacterial agent .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H26N2O3 |

| Molar Mass | 282.38 g/mol |

| BBB Permeability | Yes |

| CYP Inhibition | CYP2C19 inhibitor |

| Log Kp (skin permeation) | -6.35 cm/s |

| Anticancer Activity | Active against cancer cell lines |

| Antibacterial Activity | Effective against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。